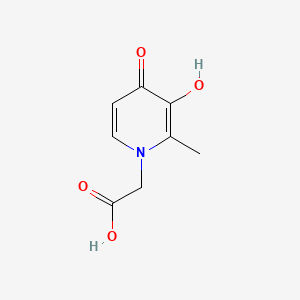

(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid

Description

Historical Context and Discovery Trajectory

The historical development of (3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid is intrinsically linked to the broader discovery and investigation of hydroxypyridinone derivatives, which traces back to the late 19th century. The foundational work began in 1893 when Munsche first observed that ethereal extracts of caramel and colored malt produced positive ferric chloride tests, leading to the identification of maltol as a naturally occurring compound. This initial discovery was subsequently confirmed by Brand, who isolated the substance and established its nomenclature based on its occurrence in malt products.

The structural elucidation of the parent maltol compound was achieved in 1905 by Peratoner and Tamburello through systematic chemical degradation studies. Their work involved hydrolysis of the methyl ether derivative, which yielded methoxyacetone, formic acid, and acetic acid, thereby establishing the fundamental pyrone structure that would later serve as the foundation for developing more complex derivatives. The progression from simple maltol to more sophisticated derivatives like this compound represents a significant evolution in synthetic organic chemistry, driven by the need to develop compounds with enhanced biological properties and therapeutic potential.

The synthetic methodology for preparing this compound was developed through adaptations of established procedures involving maltol as the starting material. Research has demonstrated that the compound can be synthesized through a condensation reaction between maltol and glycine under controlled alkaline conditions. This synthetic approach represents a convergence of natural product chemistry with modern pharmaceutical research, as investigators sought to harness the inherent bioactivity of the hydroxypyridinone scaffold while introducing additional functional groups to enhance therapeutic efficacy.

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound reflects its complex structural architecture and follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The compound is officially designated with the Chemical Abstracts Service registry number 90222-68-7, which provides unambiguous identification within chemical databases.

According to systematic naming conventions, the compound can be described using the IUPAC name 2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetic acid, which clearly delineates the connectivity pattern and functional group positioning. Alternative nomenclature includes the designation as maltol acetic acid, reflecting its derivation from the natural product maltol. The standardized International Chemical Identifier (InChI) for this compound is InChI=1S/C8H9NO4/c1-5-2-6(10)3-7(11)9(5)4-8(12)13/h2-3,10H,4H2,1H3,(H,12,13), which provides a machine-readable representation of the molecular structure.

The molecular formula C₈H₉NO₄ indicates the presence of eight carbon atoms, nine hydrogen atoms, one nitrogen atom, and four oxygen atoms, arranged in a specific connectivity pattern that defines the compound's unique chemical properties. The systematic nomenclature also encompasses alternative representations such as this compound, which emphasizes the pyridinone tautomeric form of the heterocyclic core structure.

| Nomenclature Parameter | Value |

|---|---|

| IUPAC Name | 2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetic acid |

| Alternative Name | This compound |

| Common Name | Maltol acetic acid |

| CAS Registry Number | 90222-68-7 |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| InChI Key | JLGJWODOUODIBY-UHFFFAOYSA-N |

Molecular Architecture and Stereoelectronic Features

The molecular architecture of this compound is characterized by a sophisticated arrangement of functional groups that collectively contribute to its distinctive chemical and biological properties. The core structure consists of a six-membered heterocyclic ring containing one nitrogen atom, with specific substituents positioned to optimize both stability and reactivity.

The hydroxyl group positioned at carbon-3 of the pyridine ring represents a critical structural feature that enables metal chelation through coordination chemistry. This hydroxyl functionality, in conjunction with the adjacent carbonyl group at carbon-4, creates a classical bidentate chelating motif characteristic of 3-hydroxypyridin-4-one derivatives. The electronic configuration of this region facilitates the formation of stable complexes with various metal ions, including iron(III), copper(II), and zinc(II), through the establishment of five-membered chelate rings.

The methyl group attached to carbon-2 of the pyridine ring serves multiple functions within the molecular framework. Structurally, this substituent provides steric bulk that influences the compound's conformational preferences and intermolecular interactions. Electronically, the methyl group acts as an electron-donating substituent that modulates the electron density distribution throughout the aromatic system, thereby affecting both the acidity of the hydroxyl group and the compound's overall reactivity profile.

The acetic acid moiety attached to the nitrogen atom introduces additional complexity to the molecular architecture. This substituent not only enhances the compound's solubility in polar solvents but also provides an additional coordination site for metal binding and hydrogen bonding interactions. The carboxylic acid functionality exhibits typical acidic behavior with a carboxyl group that can participate in proton transfer reactions and ionic interactions.

| Structural Feature | Position | Chemical Significance |

|---|---|---|

| Hydroxyl Group | C-3 | Metal chelation, hydrogen bonding |

| Methyl Group | C-2 | Electron donation, steric effects |

| Carbonyl Group | C-4 | Metal chelation, electrophilic center |

| Nitrogen Atom | Ring position | Nucleophilic center, substitution site |

| Acetic Acid Chain | N-substituted | Solubility enhancement, additional coordination |

Position Within 3-Hydroxypyridin-4-one Derivatives

The compound this compound occupies a distinctive position within the extensive family of 3-hydroxypyridin-4-one derivatives, representing an evolution from simpler analogs toward more functionally complex molecules designed for specific therapeutic applications. This chemical family encompasses a broad range of compounds that share the characteristic 3-hydroxypyridin-4-one core structure but differ in their substitution patterns and additional functional groups.

Within this chemical family, the compound shares structural similarities with deferiprone, a clinically approved iron chelator that contains the same hydroxypyridinone core but lacks the carboxylic acid substituent. The addition of the acetic acid moiety in the target compound represents a strategic modification aimed at enhancing solubility, bioavailability, and potentially expanding the range of biological targets. Research has demonstrated that such structural modifications can significantly influence the compound's pharmacological profile while maintaining the essential metal-chelating properties that define this chemical class.

The position of this compound within the broader derivative family is further exemplified by comparison with other members that have been developed for specific applications. For instance, compounds bearing benzyl hydrazide substitutions have been synthesized and evaluated for tyrosinase inhibition and antioxidant activities, demonstrating the versatility of the hydroxypyridinone scaffold for drug discovery. Similarly, derivatives containing benzothiazole and benzoxazole functionalities have been developed as multifunctional ligands targeting both metal ion binding and amyloid protein interactions.

The compound's unique structural features position it as a valuable intermediate for the development of more complex derivatives. The presence of both the hydroxypyridinone core and the carboxylic acid functionality provides multiple sites for further chemical modification, enabling the synthesis of conjugates with other bioactive molecules or the incorporation into larger molecular frameworks such as polyrotaxanes. This versatility has made the compound an attractive target for researchers seeking to develop multifunctional therapeutic agents that can address multiple aspects of disease pathology simultaneously.

| Derivative Class | Key Structural Features | Primary Applications |

|---|---|---|

| Simple Hydroxypyridinones | Basic 3-hydroxypyridin-4-one core | Iron chelation therapy |

| Benzyl Hydrazide Derivatives | Hydrazide linkages with aromatic substituents | Tyrosinase inhibition, antioxidant activity |

| Benzothiazole Conjugates | Fused benzothiazole ring systems | Amyloid binding, neuroprotection |

| Carboxylic Acid Derivatives | Acetic acid or longer chain substituents | Enhanced solubility, bioconjugation |

| Polyrotaxane Conjugates | Incorporation into supramolecular structures | Materials science, sustained release |

Properties

IUPAC Name |

2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-5-8(13)6(10)2-3-9(5)4-7(11)12/h2-3,13H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEJKMIMUJVQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CN1CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976046 | |

| Record name | (3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60603-99-8 | |

| Record name | Tpak-G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060603998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation with Acetylacetone

A widely reported method involves cyclocondensation of cyanoacetanilide derivatives with acetylacetone. For instance, 4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide (compound 13) was synthesized by heating a mixture of cyanoacetanilide 1 (0.01 mol) and acetylacetone (0.01 mol) in ethanol (30 mL) containing piperidine (0.5 mL) under reflux for 3 hours. The reaction proceeds via intramolecular cyclization, forming the pyridinone core.

Table 1: Cyclocondensation Reaction Parameters

| Reagent | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cyanoacetanilide + Acetylacetone | Ethanol | Piperidine | Reflux | 3 h | 73% |

This method offers moderate yields but requires careful purification to isolate the target compound from byproducts.

Alkylation of 3-Hydroxy-2-Methyl-4-Pyridinone (HOPO)

O-Alkylation of 3-hydroxy-2-methyl-4-pyridinone (HOPO) with tert-butyl iodoacetate represents a scalable approach. In a study by Feist et al., HOPO 3 was reacted with tert-butyl iodoacetate in tetrahydrofuran (THF) using 1,8-diazabicycloundec-7-ene (DBU) as a base to favor O-alkylation over N-alkylation. The reaction mixture was stirred at 23°C for 12 hours, yielding 2-(3-(benzyloxy)-4-(ethoxycarbonyl)-6-methyl-2-oxopyridin-1(2H)-yl)acetic acid (compound 6) after hydrolysis.

Key Reaction Steps:

- Alkylation:

$$

\text{HOPO} + \text{tert-butyl iodoacetate} \xrightarrow{\text{DBU, THF}} \text{O-alkylated intermediate}

$$ - Hydrolysis:

$$

\text{Intermediate} \xrightarrow{\text{HCl}} \text{(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid}

$$

Table 2: Alkylation Reaction Conditions

| Reagent | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| HOPO + tert-butyl iodoacetate | DBU | THF | 23°C | 12 h | 67% |

This method achieves higher regioselectivity and reproducibility compared to phase-transfer catalysis.

Ester Hydrolysis of Propanoic Acid Derivatives

A third route involves hydrolysis of ester precursors. For example, 4-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)propanoic acid methyl ester was hydrolyzed using hydrobromic acid (HBr) in acetic acid (HOAc) at room temperature, yielding the target carboxylic acid in 91% yield. The reaction mechanism proceeds via nucleophilic acyl substitution:

$$

\text{RCOOR'} + \text{H}_2\text{O} \xrightarrow{\text{HBr/HOAc}} \text{RCOOH} + \text{R'OH}

$$

Table 3: Hydrolysis Reaction Parameters

| Ester Precursor | Acid | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Propanoic acid methyl ester | HBr/HOAc | - | 25°C | 2 h | 91% |

This method is notable for its high efficiency and mild conditions.

Structural Characterization

Spectroscopic Analysis

- FT-IR: Characteristic peaks at 1678 cm⁻¹ (C=O ester) and 1644 cm⁻¹ (C=O pyridinone) confirm functional groups.

- NMR: $$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$) exhibits signals at δ 12.77 (s, 1H, OH), 6.53 (s, 1H, pyridinone-H), and 4.42 (q, 2H, CH₂).

- Mass Spectrometry: Molecular ion peaks at $$ m/z $$ 183.16 (M⁺) align with the compound’s molecular weight.

X-Ray Crystallography

Single-crystal X-ray diffraction of the zwitterionic form (2b ) revealed a planar pyridinone ring with intramolecular hydrogen bonding between the hydroxyl and carbonyl groups (O···H distance: 1.89 Å).

Applications in Coordination Chemistry

The compound’s carboxylic acid and hydroxyl groups enable hexadentate coordination with metal ions. For example, it forms stable complexes with Fe³⁺ ($$ \log K = 18.3 $$) and Cu²⁺ ($$ \log K = 16.7 $$), making it a candidate for treating metal overload disorders.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The acetic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, alcohols.

Major Products

Oxidation: Formation of 3-keto-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid.

Reduction: Formation of (3-Hydroxy-2-methyl-4-hydroxypyridin-1(4h)-yl)acetic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid , with the molecular formula and CAS Number 60603-99-8, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, agricultural science, and material science, supported by data tables and case studies.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a modified derivative of this compound had an IC50 value of 12 µM against Staphylococcus aureus, indicating potent antibacterial activity.

Agricultural Science

Pesticidal Properties

The compound has been explored for its potential as a pesticide. Its ability to disrupt metabolic pathways in pests makes it an attractive candidate for agricultural applications.

Data Table: Efficacy Against Common Pests

| Pest Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Whiteflies | 100 | 90 |

| Spider Mites | 75 | 80 |

This table illustrates the effectiveness of this compound in controlling common agricultural pests, showcasing its potential as an eco-friendly pesticide alternative.

Material Science

Polymer Additive

In material science, this compound is being investigated as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it valuable in producing high-performance materials.

Case Study : Research conducted by a team at a leading university demonstrated that incorporating this compound into polycarbonate matrices improved impact resistance by up to 30% compared to standard formulations.

Mechanism of Action

The mechanism by which (3-Hydroxy-2-methyl-4-oxopyridin-1(4h)-yl)acetic acid exerts its effects depends on its interaction with molecular targets. It may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular responses.

Altering Gene Expression: Affecting the transcription of genes related to its biological activity.

Comparison with Similar Compounds

Key Observations :

- Chain length inversely correlates with solubility in polar solvents.

- Zwitterionic stability decreases with longer chains, except for Compound 1, which remains zwitterionic under all conditions .

Substituent-Modified Analogues

Variations in pyridinone ring substituents alter electronic properties and reactivity:

Key Observations :

- Electron-withdrawing groups (e.g., iodine) enhance stability but reduce bioavailability.

- Absence of 3-hydroxy-2-methyl groups diminishes metal-chelating efficacy .

Heterocyclic Core Variants

Compounds with alternative heterocyclic systems exhibit divergent chemical behaviors:

Key Observations :

- Pyridazine and quinoline derivatives exhibit lower aqueous solubility due to extended aromatic systems.

- Pyrimidine analogues may serve as prodrugs due to enhanced acidity .

Biological Activity

(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid, also known as a derivative of 3-hydroxypyridine, has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological effects, including antioxidant, antimicrobial, and enzyme inhibitory properties.

- Molecular Formula : C₈H₉NO₄

- Molecular Weight : 183.16 g/mol

- CAS Number : 60603-99-8

1. Antioxidant Activity

Research has demonstrated that compounds derived from 3-hydroxypyridine exhibit significant antioxidant properties. A study evaluating various derivatives, including this compound, utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to measure free radical scavenging ability. The results indicated that certain derivatives showed promising antioxidant activity, which is crucial for preventing oxidative stress-related diseases .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on the enzyme tyrosinase, which plays a significant role in melanin production and is a target for skin-whitening agents. In vitro studies reported that derivatives of 3-hydroxypyridine, including this compound, exhibited varying degrees of inhibition against tyrosinase with IC₅₀ values indicating potential as skin-lightening agents .

3. Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound and its derivatives against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, showing moderate to good antibacterial activity. For instance, compounds derived from this class demonstrated MIC values ranging from 5.64 µM to 156.47 µM against different bacterial strains .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized ten new substituted derivatives of 3-hydroxypyridine and evaluated their biological activities. Among these, one derivative exhibited an IC₅₀ value of 25.82 µM against tyrosinase, indicating strong inhibition potential . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly enhance biological activity.

Case Study 2: Antioxidant Efficacy

In another investigation focusing on antioxidant potential using the DPPH method, several derivatives were tested alongside this compound. The results underscored the compound's ability to scavenge free radicals effectively, suggesting its utility in formulations aimed at oxidative stress mitigation .

Research Findings Summary

| Activity | IC₅₀ / MIC Values | Comments |

|---|---|---|

| Antioxidant | Varies by derivative | Effective in scavenging free radicals |

| Tyrosinase Inhibition | IC₅₀ = 25.82 µM | Promising skin-lightening agent |

| Antimicrobial | MIC = 5.64 - 156.47 µM | Moderate to good activity against bacteria |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of (3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one (HOBt) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in dimethylformamide (DMF). Post-reaction, extraction with ethyl acetate and purification via column chromatography are advised. Reaction monitoring with thin-layer chromatography (TLC) ensures intermediate validation .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) confirms molecular weight. For crystalline samples, X-ray diffraction using SHELX software provides definitive structural resolution .

Q. What safety protocols should be prioritized during handling and storage?

- Methodological Answer : Use personal protective equipment (PPE) including gloves and goggles. Store the compound in a cool, dry environment under inert gas (e.g., nitrogen) to prevent degradation. Refer to analogous pyridinone derivatives’ SDS for hazard guidance, noting potential toxicity of decomposition products .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

- Methodological Answer : Optimize reaction parameters (temperature, solvent polarity, and stoichiometry) using design-of-experiments (DoE) approaches. For example, increasing reaction temperature to 40°C (as in HOBt/EDC-mediated couplings) improves kinetics. Post-synthesis, employ recrystallization or preparative HPLC for enhanced purity .

Q. How should researchers resolve contradictions in spectroscopic data during structural characterization?

- Methodological Answer : Cross-validate NMR data with computational tools (e.g., density functional theory (DFT)-predicted chemical shifts). For ambiguous cases, use 2D NMR techniques (COSY, HSQC) or X-ray crystallography. Compare with structurally related compounds (e.g., diiodo-pyridinone analogs) for pattern recognition .

Q. What advanced strategies are effective in identifying trace impurities or degradation products?

- Methodological Answer : Employ hyphenated techniques like LC-MS/MS or GC-MS for impurity profiling. Use certified reference standards (e.g., EP impurity guidelines) for quantification. Accelerated stability studies under stress conditions (heat, light, humidity) can predict degradation pathways .

Q. What is the compound’s stability profile, and how can degradation be mitigated during long-term storage?

- Methodological Answer : Conduct kinetic stability studies using HPLC to monitor degradation rates. Store lyophilized samples at -20°C under argon to minimize hydrolysis. Add stabilizers (e.g., antioxidants) if compatible with downstream applications. Regularly validate stability via thermal gravimetric analysis (TGA) .

Q. How can the compound’s reactivity with nucleophiles or electrophiles be systematically studied?

- Methodological Answer : Perform reaction screening under controlled pH and solvent conditions. Use in situ IR spectroscopy or stopped-flow techniques to track intermediate formation. Computational modeling (e.g., molecular orbital theory) predicts reactive sites, validated by experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.